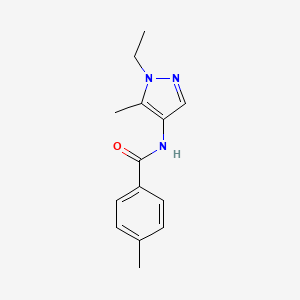
N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-methylbenzamide
Descripción general
Descripción
N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-methylbenzamide, also known as EPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. EPPB is a small molecule inhibitor of protein phosphatase 2A (PP2A), a critical enzyme involved in the regulation of cellular processes such as cell cycle progression, DNA damage response, and apoptosis.
Mecanismo De Acción
N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-methylbenzamide inhibits the activity of PP2A by binding to the catalytic subunit of the enzyme. This binding disrupts the interaction between PP2A and its regulatory subunits, leading to the inhibition of PP2A activity. The inhibition of PP2A activity by N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-methylbenzamide has been shown to induce cell death in cancer cells and sensitize them to chemotherapy.
Biochemical and Physiological Effects
N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-methylbenzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-methylbenzamide induces cell death by activating the apoptotic pathway. N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-methylbenzamide has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment. In addition, N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-methylbenzamide has been shown to inhibit the growth of bacteria, making it a potential antibacterial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-methylbenzamide in lab experiments is its specificity for PP2A. N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-methylbenzamide has been shown to inhibit PP2A activity without affecting the activity of other phosphatases. This specificity allows researchers to study the role of PP2A in various cellular processes without the confounding effects of other phosphatases. However, one limitation of using N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-methylbenzamide in lab experiments is its low solubility in aqueous solutions. This limitation can be overcome by using organic solvents or by formulating N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-methylbenzamide into a prodrug.
Direcciones Futuras
For the study of N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-methylbenzamide include the development of analogs with improved solubility and potency, investigation of the role of PP2A in other diseases, and the use of N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-methylbenzamide as a therapeutic agent for cancer treatment.
Aplicaciones Científicas De Investigación
N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-methylbenzamide has been used extensively in scientific research as a tool to study the role of PP2A in various cellular processes. PP2A is a ubiquitous serine/threonine phosphatase that regulates the activity of many signaling pathways. Dysregulation of PP2A has been implicated in the development of various diseases, including cancer. N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-methylbenzamide has been shown to inhibit the activity of PP2A and induce cell death in cancer cells, making it a potential therapeutic agent for cancer treatment.
Propiedades
IUPAC Name |
N-(1-ethyl-5-methylpyrazol-4-yl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-4-17-11(3)13(9-15-17)16-14(18)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVQEXDLVISISA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)C2=CC=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methyl-1-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4366523.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furyl)-2-pyrimidinyl]thio}ethanone](/img/structure/B4366528.png)
![1-(2,4-difluorophenyl)-2-{[4-(2-furyl)-2-pyrimidinyl]thio}ethanone](/img/structure/B4366540.png)
![2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4366544.png)
![N-(2,3-dimethylphenyl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4366552.png)
![2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4366554.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4366557.png)
![2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide](/img/structure/B4366558.png)
![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4366565.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide](/img/structure/B4366586.png)
![6-(difluoromethyl)-3-[(4-methylbenzoyl)amino]-4-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4366595.png)
![N,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]benzamide](/img/structure/B4366605.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-nitrobenzenesulfonamide](/img/structure/B4366610.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B4366617.png)